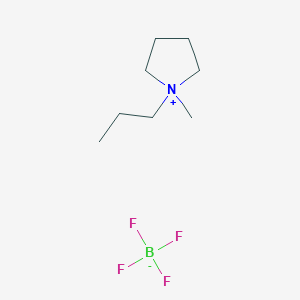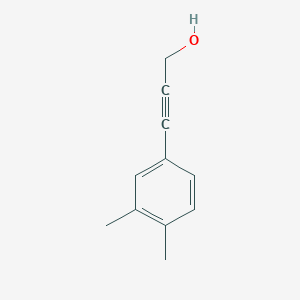
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%
Descripción general
Descripción
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is an organic compound that is widely used in the fields of chemistry and biochemistry. In
Mecanismo De Acción
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, acts as a nucleophile in the formation of a variety of organic compounds. The nucleophilic attack of the compound on a substrate results in the formation of a new bond and the release of a leaving group. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is not known to have any significant biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively easy to obtain and is relatively stable under normal laboratory conditions. It is also relatively non-toxic and non-irritating. However, it is relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
The future directions for 3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, include further research into its use as a reagent in the synthesis of a variety of organic compounds, its use as a catalyst in the synthesis of a variety of organic compounds, and its use as a reactant in the synthesis of a variety of organic compounds. Additionally, further research is needed to explore the potential applications of the compound in the fields of medicine and biotechnology. Finally, research should be conducted to explore the potential toxicity and other safety issues associated with the compound.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, such as 2-aryl-3-methyl-1,3-dioxanes, 2-aryl-3-methyl-1,3-dioxanes and 2-aryl-3-methyl-1,3-dioxolanes. It is also used as a catalyst in the synthesis of a variety of organic compounds, such as 2-aryl-3-methyl-1,3-dioxolanes and 2-aryl-3-methyl-1,3-dioxanes. Additionally, it is used as a reactant in the synthesis of a variety of organic compounds, such as 2-aryl-3-methyl-1,3-dioxolanes and 2-aryl-3-methyl-1,3-dioxanes.
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGLWDGIFAPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)prop-2-yn-1-ol | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

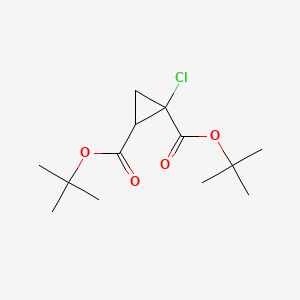

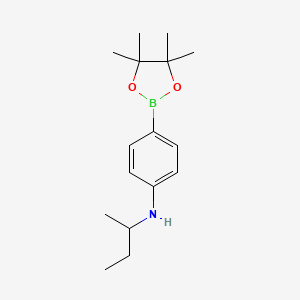
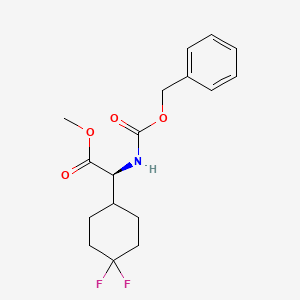

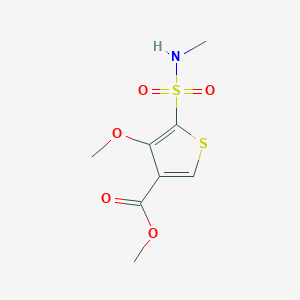
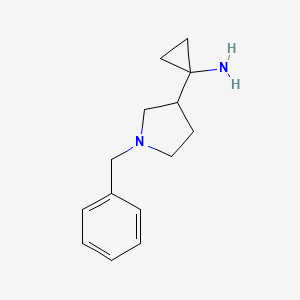

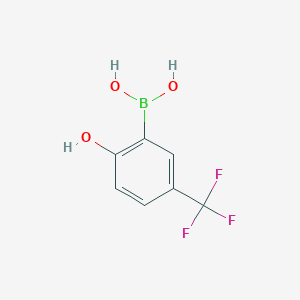
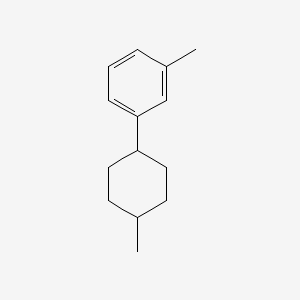
![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)

